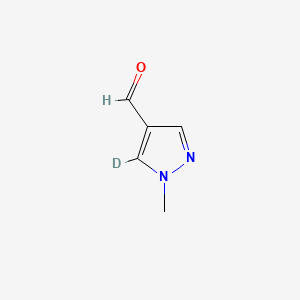

1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

111.12 g/mol |

IUPAC Name |

5-deuterio-1-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i3D |

InChI Key |

MYFZXSOYJVWTBL-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C1=C(C=NN1C)C=O |

Canonical SMILES |

CN1C=C(C=N1)C=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Methyl 5 2h 1h Pyrazole 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The formyl group at the C-4 position of the pyrazole (B372694) ring is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions with the Formyl Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example is the Grignard reaction, where organomagnesium halides add to the carbonyl group. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide leads to the formation of the corresponding secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethanol. nih.gov This alcohol can then be dehydrated to yield 1-methyl-4-vinyl-1H-pyrazole, demonstrating a practical application of this nucleophilic addition. nih.gov

Another important nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com In this reaction, a phosphonium (B103445) ylide attacks the aldehyde, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org While a specific example with 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde is not detailed in the provided sources, this reaction is a general and widely used method for olefination of aldehydes.

The general mechanism for nucleophilic addition to the formyl group involves the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol product. youtube.com

Condensation Reactions, including Knoevenagel and Schiff Base Formation

Condensation reactions of 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde are pivotal for the synthesis of more complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. leah4sci.com This reaction has been successfully applied to pyrazole aldehydes, for example, in the reaction with malononitrile. ekb.eg The use of ammonium (B1175870) carbonate as a catalyst in a water:ethanol mixture provides an environmentally friendly and efficient method for this transformation. umich.edu

Schiff base formation occurs through the condensation of the aldehyde with primary amines. rsc.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or azomethine group (-C=N-). rsc.org The reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with various aniline (B41778) derivatives in the presence of acetic acid and methanol (B129727) exemplifies this process. ekb.eg

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Pyrazole aldehyde, Malononitrile | Ammonium carbonate, Water:Ethanol, Reflux | Substituted alkene | umich.edu |

| Schiff Base Formation | 1,3-Diphenylpyrazole-4-carboxaldehyde, Aniline derivatives | Acetic acid, Methanol, Reflux | Imine (Schiff base) | ekb.eg |

Selective Oxidation and Reduction Pathways

The aldehyde group of 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A review on pyrazole-3(4)-carbaldehydes mentions the oxidation of the corresponding alcohols to aldehydes using pyridinium (B92312) chlorochromate (PCC). umich.eduresearchgate.net This suggests that stronger oxidizing agents could further oxidize the aldehyde to a carboxylic acid.

Reduction of the aldehyde to the corresponding primary alcohol, (1-methyl-1H-pyrazol-4-yl)methanol, can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For instance, the reduction of an ester group in a pyrazole derivative to an alcohol has been reported using diisobutylaluminium hydride (DIBAL-H). researchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system and can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents. For 1-methylpyrazole (B151067), electrophilic attack occurs predominantly at the C-4 position. rsc.orgscribd.com

Nitration of 1-methylpyrazole derivatives has been studied. The nitration of 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride (B1165640) yields 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net The synthesis of 3-methyl-4-nitro-1H-pyrazole is achieved through the nitration of 3,5-dimethyl-1H-pyrazole. nih.gov

Halogenation of pyrazoles can be achieved using N-halosuccinimides. The reaction of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or water provides 4-halopyrazoles in excellent yields under mild conditions. researchgate.net This direct C-H halogenation is an effective method for introducing halogen atoms at the C-4 position of the pyrazole ring. beilstein-archives.org

| Reaction | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | Nitric acid/Acetic anhydride | C-4 | 4-Nitro-1-methylpyrazole derivative | researchgate.net |

| Halogenation | N-Halosuccinimide (NBS, NCS) | C-4 | 4-Halo-1-methylpyrazole | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated pyrazole derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazole with a boronic acid in the presence of a palladium catalyst. This method has been used for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole. chemicalbook.com It is a versatile reaction for creating C-C bonds with a wide range of aryl and heteroaryl boronic acids. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While a specific example with 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde is not provided, 1-substituted 5-chloropyrazole-4-carbaldehydes have been shown to be suitable reactants in Sonogashira cross-coupling reactions with various alkynes.

C-H Functionalization Strategies for Pyrazole Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds in pyrazole derivatives represents a powerful and atom-economical strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Transition-metal catalysis is a cornerstone of these methods, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. researchgate.netelsevierpure.com

The inherent electronic properties of the pyrazole ring influence its reactivity in C-H functionalization reactions. The C5 position is the most acidic and electrophilic due to its proximity to the sp3-hybridized nitrogen atom, which facilitates C5 arylation. researchgate.net Conversely, the C4 position is considered the most nucleophilic center, making it amenable to electrophilic aromatic substitution. researchgate.net The N2 nitrogen atom, with its Lewis basic character, can act as an internal directing group, guiding the catalyst to specific C-H bonds, often on an N-aryl substituent. researchgate.net

Various transition metals, including palladium (Pd), rhodium (Rh), and copper (Cu), have been employed to catalyze the C-H functionalization of pyrazoles. researchgate.netnih.gov Palladium catalysis, in particular, has been used for sequential C-H activation reactions. For instance, a pyrazole ring can direct the C(sp³)–H arylation of a methyl group, which is then followed by an amide-directed intramolecular cyclization, demonstrating how different directing groups can orchestrate complex transformations. nih.gov Rhodium(III) catalysis has been utilized in multicomponent reactions where a pyrazole intermediate is formed in situ. The newly formed pyrazole then directs the C-H activation of an N-aryl ring to facilitate further annulation reactions. rsc.org

These strategies allow for a range of functional groups to be installed on the pyrazole core, including aryl, alkenyl, and alkynyl groups. researchgate.net The aldehyde functional group at the C4 position of 1-methyl-1H-pyrazole-4-carbaldehyde can influence the reactivity and regioselectivity of C-H functionalization reactions on the pyrazole ring or its substituents.

| Strategy | Catalyst/Reagent | Typical Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | Palladium (Pd) | C5 or N-Aryl | Utilizes directing groups (e.g., pyrazole N2, amides) for regiocontrol. | researchgate.netnih.gov |

| Multicomponent Reactions | Rhodium (Rh) | N-Aryl | In situ formation of pyrazole followed by C-H activation/annulation. | rsc.org |

| Oxidative Thio/Selenocyanation | PhICl2/NH4SCN or KSeCN | C4 | Metal-free electrophilic functionalization of the nucleophilic C4 position. | nih.gov |

| Ullmann Coupling | Copper (Cu) | N1 | Used for N-functionalization following in situ pyrazole formation. | nih.gov |

Mechanistic Investigations of Key Transformations

Role of Isotopic Labeling in Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracking the fate of specific atoms. numberanalytics.comwikipedia.org In the context of pyrazole chemistry, substituting hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), provides critical insights into reaction pathways, the involvement of specific C-H bonds, and the nature of rate-determining steps. numberanalytics.comresearchgate.net The compound 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde is an example of such a labeled molecule, where the hydrogen at the C5 position has been replaced by deuterium.

This technique is particularly valuable for studying C-H activation reactions. numberanalytics.com By comparing the reaction rates of a deuterated substrate (like 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde) with its non-deuterated counterpart, chemists can determine the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 1) indicates that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. This information helps to confirm whether a proposed C-H activation step is mechanistically significant.

Isotopic labeling can also be used to trace the path of atoms through a multi-step synthesis. For example, in the synthesis of pyrazoles via [3+2] cycloaddition reactions, deuterium labeling can confirm the origin of specific hydrogen atoms in the final product, helping to validate proposed intermediates and reaction sequences. acs.orgresearchgate.net By analyzing the position of the deuterium label in the product using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the transformation of reactants to products with high precision. wikipedia.org This approach has been used to clarify the mechanism of 1,3-dipolar cycloadditions in pyrazole synthesis. researchgate.net

| Application | Isotope Used | Information Gained | Analytical Technique | Reference |

|---|---|---|---|---|

| Kinetic Isotope Effect (KIE) Studies | Deuterium (D, ²H) | Identifies if C-H bond breaking is in the rate-determining step. | Reaction kinetics analysis | numberanalytics.comresearchgate.net |

| Tracer Studies | Deuterium (D, ²H), Carbon-13 (¹³C) | Tracks the position of atoms from reactants to products. | NMR Spectroscopy, Mass Spectrometry | wikipedia.org |

| Elucidation of Cycloaddition Mechanisms | Deuterium (D, ²H) | Confirms regioselectivity and the fate of atoms in intermediates. | NMR Spectroscopy | acs.orgresearchgate.net |

Analysis of Reaction Intermediates and Transition States

Understanding the structure and energetics of reaction intermediates and transition states is fundamental to comprehending the mechanism of any chemical transformation. In pyrazole chemistry, a combination of experimental techniques and computational modeling is used to characterize these transient species.

In transition-metal-catalyzed C-H functionalization reactions, organometallic intermediates such as metallacycles are often proposed. rsc.org For example, in a rhodium-catalyzed multicomponent reaction for pyrazole synthesis, a rhodacycle intermediate is formed through C-H activation of an N-aryl ring, which is directed by the pyrazole's nitrogen atom. rsc.org Similarly, palladium-catalyzed reactions can proceed through palladated intermediates. nih.gov While direct observation of these species can be challenging due to their instability, control experiments and in situ spectroscopic methods can provide evidence for their existence.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for studying reaction mechanisms. acs.org These calculations can model the entire reaction pathway, providing geometries and energies for reactants, intermediates, transition states, and products. mdpi.com For instance, DFT studies on proton transfer in pyrazoles have shown that water molecules can lower the energetic barriers by stabilizing the transition states through hydrogen bonding. mdpi.com Such calculations can also elucidate the structure of key transition states, such as those involved in cycloaddition steps or reductive elimination from a metal center. nih.govmdpi.com By comparing the calculated energy barriers for different possible pathways, researchers can predict the most likely reaction mechanism.

The analysis of intermediates can also involve their isolation and characterization when they are sufficiently stable. In other cases, trapping experiments are designed where a reactive species is added to intercept a proposed intermediate, leading to a new, characterizable product that supports the intermediate's formation. The study of these transient species provides a detailed picture of the reaction coordinate, enabling chemists to rationalize product formation, regioselectivity, and catalyst efficiency.

An exploration of the derivatization and functionalization of 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde reveals its significant role as a versatile precursor in the synthesis of a wide array of more complex molecules. This compound's reactivity, centered around its aldehyde group and the pyrazole ring, allows for extensive chemical modifications. These modifications include the synthesis of substituted pyrazole analogs and the formation of fused heterocyclic systems, which are foundational in the development of new chemical entities.

Isotopic Labeling Studies Involving 1 Methyl 5 2h 1h Pyrazole 4 Carbaldehyde

Methodologies for Precise Deuterium (B1214612) Incorporation at Specific Positions (e.g., 5-position)

The synthesis of 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde requires a method that selectively introduces a deuterium atom at the C5 position of the pyrazole (B372694) ring. While general methods for pyrazole deuteration exist, achieving site-selectivity is crucial.

One of the most effective strategies for the site-selective deuteration of aromatic and heteroaromatic systems is through the reduction of a halogenated precursor. In the context of the target molecule, this would involve the synthesis of 5-halo-1-methyl-1H-pyrazole-4-carbaldehyde, followed by a dehalogenation reaction using a deuterium source. For instance, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be subjected to catalytic reduction using deuterium gas (D₂) in the presence of a palladium catalyst (Pd/C). This process, known as catalytic hydrodehalogenation, replaces the bromine atom with a deuterium atom with high specificity.

Another potential route involves a metal-halogen exchange reaction followed by quenching with a deuterium source. For example, treatment of the 5-bromo or 5-iodo derivative with an organolithium reagent, such as n-butyllithium, at low temperatures would generate a 5-lithiated pyrazole intermediate. Subsequent quenching of this reactive intermediate with a deuterium donor, like deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD), would introduce the deuterium atom at the desired position.

Direct C-H activation and subsequent hydrogen-deuterium (H/D) exchange is another powerful technique. Transition metal catalysts, particularly those based on iridium, have shown remarkable efficacy in catalyzing the H/D exchange of heterocycles with deuterated solvents. While this method can sometimes lack regioselectivity, the electronic properties of the pyrazole ring and the directing effects of the substituents can influence the site of deuteration. For 1-methyl-1H-pyrazole-4-carbaldehyde, the electron-withdrawing nature of the carbaldehyde group at the 4-position and the electronic influence of the methyl group at the 1-position would direct the deuteration. However, achieving exclusive deuteration at the 5-position might require specific catalytic systems and reaction conditions.

A summary of potential methodologies is presented in the table below.

| Methodology | Precursor | Reagents | Key Features |

| Catalytic Hydrodehalogenation | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | D₂, Pd/C | High site-selectivity, clean reaction. |

| Metal-Halogen Exchange | 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | 1. n-BuLi 2. D₂O | Utilizes a reactive intermediate, requires low temperatures. |

| Iridium-Catalyzed H/D Exchange | 1-Methyl-1H-pyrazole-4-carbaldehyde | [Ir(cod)Cl]₂, D₂O | Direct C-H activation, regioselectivity can be a challenge. |

Applications of Deuterium Labeling in Reaction Pathway Elucidation

The substitution of a hydrogen atom with deuterium introduces a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is typically slower than that of the corresponding C-H bond. This phenomenon is a cornerstone in the elucidation of reaction mechanisms. By strategically placing a deuterium label at a specific position, chemists can determine whether the bond to that position is broken in the rate-determining step of a reaction.

For instance, if 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde were to undergo a reaction where the C5-H bond is cleaved in the rate-limiting step, the deuterated compound would react slower than its non-deuterated counterpart. A significant primary KIE (typically kH/kD > 2) would provide strong evidence for this mechanistic step. Conversely, a small or negligible KIE (kH/kD ≈ 1) would suggest that the C5-H bond is not broken in the rate-determining step.

Deuterium labeling is also invaluable in distinguishing between different possible reaction pathways. Consider a hypothetical reaction where a substituent is introduced at the 5-position of the pyrazole ring. If the reaction proceeds through a mechanism involving deprotonation at C5, the use of 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde would allow researchers to track the fate of the deuterium atom. Its removal and potential incorporation into other molecules in the reaction mixture can confirm the proposed deprotonation step.

In the study of rearrangement reactions, deuterium labeling can trace the movement of atoms and groups. If a reaction were to involve the migration of the substituent at the 5-position, having a deuterium label at this position would allow for the unambiguous determination of the migration's origin and destination.

Tracing Studies and Mechanistic Probes in Synthetic Sequences

Beyond the study of individual reaction steps, 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde can be employed as a tracer in multi-step synthetic sequences. By introducing the deuterated building block at the beginning of a synthesis, the deuterium label acts as a "tag" that can be followed through various transformations. This allows chemists to verify the integrity of the pyrazole ring and the position of the label throughout the synthesis.

Mass spectrometry is a key analytical technique in these tracing studies. The molecular ion and fragment ions of the deuterated compounds will have a higher mass-to-charge ratio (m/z) compared to their non-deuterated analogs. By analyzing the mass spectra of intermediates and the final product, the presence and location of the deuterium atom can be confirmed.

For example, in a complex synthesis leading to a pharmacologically active molecule containing the 1-methyl-pyrazole-4-carbaldehyde moiety, using the deuterated version from the start can help to:

Confirm the incorporation of the pyrazole unit: The mass of the final product will be increased by one mass unit for each deuterium atom incorporated.

Identify unexpected rearrangements: If the deuterium label appears in a different position in the final product than expected, it would indicate that a rearrangement reaction has occurred.

Quantify the yield of specific steps: By using a known amount of the deuterated starting material and analyzing the isotopic distribution of the products, it is possible to quantify the efficiency of specific reactions in the sequence.

The table below illustrates how mass spectrometry can be used in a hypothetical tracing study.

| Compound | Expected m/z (M+) | Observed m/z (M+) | Implication |

| Starting Material: 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde | 111 | 111 | Deuterium is present. |

| Intermediate A | 195 | 195 | The pyrazole ring with the deuterium label is intact. |

| Final Product B | 279 | 279 | The deuterium label has been retained throughout the synthesis. |

Spectroscopic Advantages of Deuteration in Complex Organic Systems

The presence of a deuterium atom in 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde offers significant advantages in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In ¹H NMR spectroscopy, the resonance of a deuterium nucleus is not observed under standard proton NMR conditions. This leads to a simplification of the spectrum. In the case of 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde, the signal corresponding to the proton at the 5-position would be absent in the ¹H NMR spectrum. In a complex molecule containing this pyrazole moiety, where proton signals may overlap, the absence of the H5 signal can greatly aid in the assignment of other resonances and the elucidation of the molecule's structure. Furthermore, the coupling patterns of adjacent protons would be simplified. For instance, the proton at the 3-position, which would normally be coupled to the proton at the 5-position in the non-deuterated compound (long-range coupling), would show a simpler signal in the deuterated analog.

In ¹³C NMR spectroscopy, the carbon atom attached to deuterium (C5) will exhibit a characteristic multiplet signal due to C-D coupling, and its resonance will be shifted slightly upfield compared to the corresponding C-H carbon. This provides a clear marker for the site of deuteration.

In mass spectrometry, the presence of deuterium is readily identified by the increase in molecular weight. The fragmentation patterns in the mass spectrum can also provide valuable information. The loss of a deuterium atom versus a hydrogen atom from the molecular ion can help to elucidate fragmentation pathways. For example, if a prominent fragment ion is observed that corresponds to the loss of a hydrogen atom from the pyrazole ring, comparing the fragmentation of the deuterated and non-deuterated compounds can reveal whether this loss occurs from the 5-position.

The spectroscopic data for the non-deuterated and deuterated compounds are compared in the table below.

| Spectroscopic Technique | 1-methyl-1H-pyrazole-4-carbaldehyde | 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde | Advantage of Deuteration |

| ¹H NMR | Signal for H5 present | Signal for H5 absent | Simplification of spectrum, easier assignment of other signals. |

| Complex coupling for H3 | Simpler coupling for H3 | Unambiguous assignment of coupling partners. | |

| ¹³C NMR | Singlet for C5 | Multiplet for C5 (C-D coupling) | Confirms the site of deuteration. |

| Mass Spectrometry | Molecular ion at m/z 110 | Molecular ion at m/z 111 | Confirms incorporation of one deuterium atom. |

| Ambiguous fragmentation pathways | Clearer fragmentation pathways | Aids in mechanistic studies of fragmentation. |

Advanced Spectroscopic and Structural Characterization Methods for 1 Methyl 5 2h 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of the non-deuterated analogue, 1-methyl-1H-pyrazole-4-carbaldehyde, distinct signals are expected for the aldehyde proton (-CHO), the two pyrazole (B372694) ring protons (H3 and H5), and the N-methyl protons (-CH₃). chemicalbook.comnih.gov The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The pyrazole protons would appear as singlets, with their chemical shifts influenced by the electronic effects of the methyl and aldehyde groups. The N-methyl protons would also present as a singlet, typically in the range of 3.8-4.2 ppm.

For the deuterated compound, the ¹H NMR spectrum would be notably different, primarily with the absence of the signal corresponding to the H5 proton, confirming the site of isotopic labeling.

Deuterium (B1214612) NMR (²H NMR) and its Specific Applications

Deuterium (²H) NMR spectroscopy is a specialized technique crucial for directly observing the deuterium nucleus. Its primary application for 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde is to confirm the position and quantify the extent of deuteration. researchgate.net

Given that deuterium is a quadrupolar nucleus, ²H NMR signals are broader than proton signals. However, for a molecule like this in an isotropic solution, a single, sharp resonance would be expected in the ²H spectrum corresponding to the deuterium atom at the C5 position of the pyrazole ring. The chemical shift in the ²H NMR spectrum is identical to that of the corresponding proton in the ¹H NMR spectrum.

The key applications of ²H NMR for this compound include:

Confirmation of Labeling Site: The presence of a signal at the expected chemical shift for the C5 position provides direct evidence of successful and site-specific deuteration.

Isotopic Purity Assessment: The integration of the deuterium signal, relative to a known standard, can be used to determine the isotopic enrichment at the C5 position. This is critical for applications where a high degree of deuteration is required. researchgate.net

Mechanistic Studies: In reaction mechanism studies, ²H labeling can be used as a tracer to follow the fate of specific atoms throughout a chemical transformation.

Multi-Dimensional NMR Techniques for Complex Systems

For more complex derivatives or to unambiguously assign all signals, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. While not highly informative for the simple parent compound due to its isolated spin systems, it is invaluable for derivatives with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the H3 proton signal to the C3 carbon signal and the N-methyl proton signal to the N-methyl carbon signal.

Table 1: Expected NMR Data for 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde

Solid-State NMR Analysis of Crystalline Forms

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid phases. nih.govacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For pyrazole derivatives, ssNMR is particularly useful for studying tautomerism and hydrogen bonding, which can differ between the solid state and solution. nih.govcdnsciencepub.com For 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde, ssNMR could be used to:

Identify different polymorphs (crystalline forms), which would exhibit distinct chemical shifts due to different local environments and intermolecular packing.

Probe intermolecular interactions, such as hydrogen bonds involving the aldehyde oxygen, by observing changes in the chemical shifts of the involved nuclei.

Study molecular dynamics in the solid state, such as the rotation of the methyl group.

Mass Spectrometry for Isotopic Purity and Complex Derivate Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

For 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde, HRMS is essential for confirming the incorporation of the deuterium atom. The exact mass of the deuterated compound will be higher than its non-deuterated counterpart by the difference in mass between deuterium and protium.

Furthermore, MS is the primary method for assessing isotopic purity. rsc.orgresearchgate.net By analyzing the ion cluster for the molecular ion ([M+H]⁺), the relative abundances of the deuterated species (d₁) and any remaining non-deuterated (d₀) or multi-deuterated species can be precisely measured. This allows for the calculation of the percentage of isotopic enrichment. almacgroup.com

Table 2: Expected High-Resolution Mass Spectrometry Data

Infrared and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are excellent for identifying functional groups and can provide insights into bonding and intermolecular interactions. nih.govacs.org

For 1-methyl(5-²H)-1H-pyrazole-4-carbaldehyde, the IR and Raman spectra would be dominated by several characteristic vibrations:

C=O Stretch: A strong band in the IR spectrum, typically around 1670-1700 cm⁻¹, is characteristic of the aldehyde carbonyl group. The exact position can be influenced by conjugation with the pyrazole ring and any hydrogen bonding.

C-H Stretches: Aromatic C-H stretches from the pyrazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C-D Stretch: The most direct evidence of deuteration in the vibrational spectrum would be the appearance of a C-D stretching band. This vibration occurs at a lower frequency than the corresponding C-H stretch (approximately 2200-2300 cm⁻¹) due to the heavier mass of deuterium.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic Vibrational Frequencies

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with very high precision. nih.gov

For a derivative of 1-methyl-1H-pyrazole-4-carbaldehyde, X-ray analysis would reveal:

Molecular Conformation: The planarity of the pyrazole ring and the orientation of the N-methyl and aldehyde substituents relative to the ring. For instance, in a related structure, the aldehyde group was found to be slightly twisted relative to the pyrazole ring. nih.gov

Bond Parameters: Accurate measurements of all bond lengths and angles, confirming the pyrazole aromatic system and the aldehyde geometry.

Intermolecular Interactions: A detailed picture of how molecules pack in the crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N) and potential π-π stacking between pyrazole rings, which govern the supramolecular architecture. nih.govmdpi.com For example, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak C-H···O and C-H···N interactions were observed to form corrugated sheets. nih.gov

Table 4: Representative Crystallographic Data for a Pyrazole-4-carbaldehyde Derivative

Data based on a representative structure, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

Table of Mentioned Compounds

Theoretical and Computational Investigations of 1 Methyl 5 2h 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. For a compound like 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde, Density Functional Theory (DFT) would be a primary tool. DFT methods, such as B3LYP, are often employed to calculate various molecular properties.

These calculations can determine key electronic descriptors that provide insight into the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other predictable parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These are derived from the HOMO and LUMO energies and help in understanding the molecule's tendency to donate or accept electrons. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. asrjetsjournal.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To understand the three-dimensional structure and flexibility of 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde, molecular modeling and dynamics simulations would be employed. Conformational analysis is essential as the spatial arrangement of atoms influences the molecule's physical and chemical properties.

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into the conformational landscape. These simulations can identify the most stable conformers (lowest energy states) and the energy barriers between different conformations. For pyrazole (B372694) derivatives, a key aspect to study would be the dihedral angle between the pyrazole ring and the carbaldehyde group, as this can affect conjugation and reactivity. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, researchers can investigate potential hydrogen bonding, van der Waals forces, and π-π stacking interactions. researchgate.net These interactions are crucial in determining the bulk properties of the compound and its behavior in different environments.

Prediction of Spectroscopic Properties through Computational Chemistry (e.g., computational NMR, IR)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical values can be compared with experimental data to confirm the molecular structure. The deuterium (B1214612) atom at the 5-position would have a distinct effect on the predicted NMR spectrum compared to its non-deuterated counterpart.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated using methods like DFT. asrjetsjournal.org These calculations can help assign the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O (aldehyde) and C=N (pyrazole ring) bonds. Comparing the computed spectrum with an experimental one can provide detailed structural information.

Reaction Mechanism Studies through Advanced Computational Techniques

Advanced computational techniques are instrumental in elucidating the mechanisms of chemical reactions. For a reactive molecule like an aldehyde, these studies can map out the potential energy surface for various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyrazole ring.

By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information helps to predict the feasibility and kinetics of a reaction pathway. For instance, computational studies on related pyrazole aldehydes have been used to understand their synthesis via reactions like the Vilsmeier-Haack reaction. researchgate.net Investigating reaction mechanisms provides fundamental insights that can be used to optimize reaction conditions and design new synthetic routes.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

1-Methyl-1H-pyrazole-4-carbaldehyde is a highly versatile chemical compound that serves as a crucial intermediate and building block in organic synthesis. chemimpex.com Its unique structure, featuring a reactive aldehyde group on a stable pyrazole (B372694) ring, allows for the introduction of diverse functional groups, making it an essential component in the creation of more complex organic compounds. chemimpex.com The reactivity of the aldehyde functional group enables it to participate in a wide array of chemical transformations, including condensation reactions, which are fundamental for constructing larger molecular frameworks. chemimpex.comekb.eg

This compound is frequently synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic and heterocyclic compounds. nih.govnih.gov For instance, hydrazones can be converted into 1,3-disubstituted-1H-pyrazole-4-carbaldehydes using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). nih.gov This synthetic accessibility makes pyrazole-4-carbaldehydes readily available starting materials for numerous synthetic pathways. researchgate.net

As a synthetic intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde is used to generate a large variety of heterocyclic compounds. researchgate.net Its reactions are pivotal in developing new chemical methodologies and synthesizing novel molecular scaffolds. chemimpex.com For example, it can be used in multicomponent reactions to produce complex pyrazole derivatives in an efficient, one-pot process. nih.gov The compound's ability to react with various nucleophiles and building blocks leads to the formation of fused heterocyclic systems and substituted pyrazoles, which are of significant interest in various fields of chemistry. rsc.org

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Hydrazones, POCl₃/DMF | Substituted Pyrazole-4-carbaldehydes | nih.gov |

| Condensation Reaction | Pyrazole-4-carbaldehyde, Aryl Hydrazines | Hydrazone Derivatives | ekb.eg |

| Knoevenagel Condensation | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Ethyl Cyanoacetate | Pyrimidinethione Derivatives | umich.edu |

| Wittig Reaction | Triphenyl(4-pyrazolylmethyl)phosphonium chlorides, Aromatic Aldehydes | 4-[2-Arylethenyl]pyrazoles | umich.edu |

| One-Pot Cyclization | 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, Aromatic Hydrazines | Pyrazolo[3,4-c]pyrazoles | rsc.org |

Precursors for Advanced Organic Materials

The unique chemical and photophysical properties of the pyrazole scaffold make 1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives valuable precursors in materials science. chemimpex.com They are used in the creation of novel materials, including polymers and coatings that benefit from their distinct characteristics. chemimpex.com

Fluorescent Sensors : Pyrazole derivatives are prominent in the development of fluorescent sensors, particularly for the detection of metal ions. nih.gov The core structure can be synthetically modified to create probes that exhibit a "turn-on" fluorescent response upon binding to specific cations like Zn²⁺, Cd²⁺, and Fe³⁺. semanticscholar.orgrsc.org For example, sensors derived from chalcone (B49325) precursors can be converted into pyrazoline and pyrazole-based probes. semanticscholar.orgresearchgate.net These sensors show a significant increase in fluorescence intensity upon chelation with a target metal ion, allowing for selective detection. researchgate.netscispace.com The photophysical properties of these sensors can be fine-tuned by altering the substituents on the pyrazole ring, providing a versatile platform for designing next-generation sensors. nih.govsemanticscholar.org

Organic Light-Emitting Diodes (OLEDs) : In the field of organic electronics, derivatives of pyrazole-4-carbaldehyde are explored as building blocks for functional molecules. smolecule.com Specifically, pyrazoline-based materials have been utilized in OLEDs as either hole-transporting or emissive materials. researchgate.net The electron-rich nature of the pyrazoline moiety facilitates charge transport, and the extended π-conjugation in its derivatives results in bright luminescence. researchgate.net While direct application of 1-methyl-1H-pyrazole-4-carbaldehyde is as a precursor, its structural motifs are found in more complex molecules designed for OLED applications, where they help to tune the electrical and optical properties of the final material. smolecule.comresearchgate.net

Solar Cells : Pyrazoline-based materials, which can be synthesized from pyrazole-4-carbaldehyde precursors, have also attracted attention for their potential use in solar cells. researchgate.net Although this is an emerging area of research, the favorable electronic properties that make these compounds suitable for OLEDs also suggest their potential utility in photovoltaic applications.

Ligands in Coordination Chemistry and Catalysis

The pyrazole ring system is a cornerstone in coordination chemistry due to its ability to act as a versatile ligand for a wide range of metal ions. researchgate.netresearchgate.net Pyrazoles can coordinate to metals in various modes: as neutral monodentate ligands, as mono-anionic species, or as part of a larger polydentate chelating system. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring are effective donors, allowing them to form stable coordination complexes with diverse topologies and nuclearities. researchgate.netresearchgate.net

Derivatives of 1-methyl-1H-pyrazole-4-carbaldehyde can be readily converted into more complex chelating ligands. The aldehyde group can be transformed into other functionalities, such as imines (Schiff bases) or alcohols, which can then participate in metal binding. This synthetic flexibility allows for the design of ligands with specific stereochemical requirements to bind to particular metal centers. researchgate.net

The resulting metal complexes have shown potential in catalysis. For instance, a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid (a related pyrazole derivative) has been demonstrated to act as a bifunctional catalyst, exhibiting excellent activity for the oxygen evolution reaction (OER) and moderate activity for the oxygen reduction reaction (ORR). rsc.org This highlights the potential of using pyrazole-based coordination compounds to develop new and effective catalysts for important chemical transformations. chemimpex.combiointerfaceresearch.com

Development of Chemical Probes for Mechanistic Studies (non-pharmacological applications)

Beyond materials science, 1-methyl-1H-pyrazole-4-carbaldehyde serves as a scaffold for the development of chemical probes used in biochemical research to study biological processes. chemimpex.com These probes are valuable tools for investigating enzyme interactions and metabolic pathways without a primary therapeutic goal. chemimpex.com

The development of small-molecule inhibitors for enzymes is a key strategy for understanding their biological functions. For example, a chemical probe, TH1760, was developed as a potent and selective inhibitor for the enzyme NUDT15. nih.gov The development process for such probes often starts with a promising chemical scaffold that is systematically modified to enhance potency and selectivity. nih.gov While TH1760 itself is used to study thiopurine metabolism (a pharmacological context), the underlying principle demonstrates how a core structure, like a substituted pyrazole, can be elaborated into a precise tool for interrogating a specific biological target. nih.gov Such probes allow researchers to mechanistically dissect cellular pathways by selectively perturbing the function of a single protein. nih.gov

| Compound Name |

|---|

| 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde |

| Phosphorus oxychloride |

| Dimethylformamide |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| Ethyl cyanoacetate |

| Thiourea |

| Triphenyl(4-pyrazolylmethyl)phosphonium chloride |

| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

| TH1760 |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Deuterated Pyrazole (B372694) Carbaldehydes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For deuterated compounds like 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde, future research will likely focus on pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to pyrazole derivatives often involve multi-step sequences. Future methodologies could explore one-pot syntheses that minimize waste and energy consumption. Techniques such as microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have shown promise for the synthesis of pyrazole derivatives and could be adapted for their deuterated analogues.

A key challenge in the synthesis of specifically labeled compounds is the introduction of the deuterium (B1214612) atom at a precise location. Research into novel deuterating agents and catalytic systems will be crucial. For instance, the use of D₂O as an inexpensive and readily available deuterium source, coupled with advanced catalytic methods, could provide a sustainable route to 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde and other deuterated heterocycles. The development of chemoselective and regioselective deuteration protocols will be a significant area of investigation.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and often cleaner reactions. |

| Solvent-Free Reactions | Conducting reactions without a solvent or in the presence of a minimal amount of a recyclable solvent. | Reduced waste, lower environmental impact, and simplified purification. |

| Catalytic Deuteration with D₂O | Employing transition metal or organocatalysts to facilitate deuterium exchange using heavy water. | Use of an inexpensive and abundant deuterium source, high deuterium incorporation. |

Design and Synthesis of Complex Architectures Incorporating the 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde Core

The non-deuterated 1-methyl-1H-pyrazole-4-carbaldehyde is a well-established building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems with significant biological activity. researchgate.net A primary future research direction will be the utilization of its deuterated analogue to create novel complex molecules with potentially enhanced properties.

One of the most promising areas is the synthesis of pyrazolo[3,4-d]pyrimidines. This class of compounds is known for a wide range of pharmacological activities, and the introduction of a deuterium atom at a metabolically susceptible position could lead to drug candidates with improved pharmacokinetic profiles. wikipedia.org The aldehyde functionality of 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde serves as a versatile handle for condensation reactions to construct the pyrimidine (B1678525) ring.

Furthermore, the application of this deuterated core in multicomponent reactions (MCRs) opens up avenues for the rapid generation of diverse molecular scaffolds. MCRs are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. By incorporating 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde into MCRs, libraries of novel deuterated compounds can be synthesized for screening in various applications, from medicinal chemistry to materials science.

Advanced Mechanistic Studies Utilizing Synergistic Isotopic Labeling and Computational Methods

The presence of a deuterium atom at a specific position in a molecule provides a powerful probe for elucidating reaction mechanisms. Future research should leverage the isotopic label in 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde to gain deeper insights into the mechanisms of pyrazole chemistry.

A key application will be in the study of kinetic isotope effects (KIEs). By comparing the reaction rates of the deuterated and non-deuterated pyrazole carbaldehyde, researchers can determine whether the C-H bond at the 5-position is involved in the rate-determining step of a particular reaction. This information is invaluable for understanding reaction pathways and for the design of new catalysts and synthetic methodologies.

The synergy between experimental isotopic labeling studies and computational chemistry will be a particularly fruitful area of research. Density Functional Theory (DFT) calculations can be used to model reaction transition states and predict KIEs. researchgate.net The comparison of these theoretical predictions with experimental data will provide a detailed and robust understanding of reaction mechanisms. This combined approach can be applied to a variety of reactions involving the pyrazole core, including electrophilic substitution, cyclization, and metal-catalyzed cross-coupling reactions.

Table 2: Synergistic Approaches for Mechanistic Elucidation

| Technique | Application | Expected Outcome |

|---|---|---|

| Kinetic Isotope Effect (KIE) Studies | Measuring the difference in reaction rates between the deuterated and non-deuterated compound. | Determination of the involvement of the C-H bond at the 5-position in the rate-determining step. |

| Deuterium NMR Spectroscopy | Monitoring the fate of the deuterium label throughout a reaction sequence. | Tracing the movement of atoms and identifying key intermediates. |

Expanding Applications in Emerging Fields of Chemical Technology and Supramolecular Chemistry

The unique properties of pyrazole derivatives make them attractive candidates for a range of applications beyond their traditional use in pharmaceuticals and agrochemicals. Future research on 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde should explore its potential in emerging areas of chemical technology and supramolecular chemistry.

In the realm of materials science, pyrazole-containing polymers and coatings are known for their unique chemical properties. chemimpex.com The introduction of deuterium could lead to materials with enhanced thermal stability, altered photophysical properties, or improved resistance to degradation. For instance, deuterated organic light-emitting diodes (OLEDs) have shown increased lifetimes, and similar principles could be applied to materials derived from this deuterated pyrazole.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue. Pyrazoles are known to form predictable hydrogen-bonding motifs, making them excellent building blocks for the construction of self-assembling systems. researchgate.netnih.gov The subtle changes in bond lengths and vibrational frequencies caused by deuteration could influence the strength and geometry of these hydrogen bonds, allowing for the fine-tuning of the properties of supramolecular assemblies. This could lead to the development of novel gels, liquid crystals, and other functional materials.

The inherent ability of the pyrazole nucleus to act as a ligand for metal ions also opens up possibilities in coordination chemistry and catalysis. researchgate.net Deuterated ligands can be used to probe the mechanisms of catalytic reactions and to create metal-organic frameworks (MOFs) with tailored properties.

Q & A

Q. What are the standard synthetic routes for 1-methyl(5-2H)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent (POCl₃ and DMF). This reaction introduces the aldehyde functional group at the 4-position of the pyrazole ring . For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized in 72% yield under reflux conditions (80–90°C, 4–6 hours) . Nucleophilic substitution of the chloro group with aryloxy groups (e.g., phenol derivatives) can further diversify the structure using K₂CO₃ as a base in polar aprotic solvents like DMF .

Q. Which analytical techniques are critical for structural confirmation?

- X-ray crystallography : Determines molecular geometry and intermolecular interactions. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a monoclinic lattice (space group P21/c) with key parameters: a = 6.7637 Å, b = 6.8712 Å, c = 22.4188 Å, β = 93.8458°, and Z = 4 .

- Spectroscopy : IR confirms the aldehyde carbonyl stretch (~1700 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the aldehyde proton (δ ~9.8 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution reactions?

Optimization involves:

- Catalyst selection : K₂CO₃ or Cs₂CO₃ in DMF at 80–100°C improves aryloxy substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- Substrate activation : Electron-withdrawing groups on the pyrazole ring increase electrophilicity at the 5-position. Yields range from 65% to 85% depending on the phenol derivative .

Q. What insights does crystallography provide into molecular interactions?

X-ray analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows:

- The aldehyde group is coplanar with the pyrazole ring (torsion angle < 5°).

- Intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice .

- Dihedral angles between substituents (e.g., phenyl vs. pyrazole) influence packing efficiency .

Q. How is this compound utilized in synthesizing fused heterocycles?

Pyrazole-4-carbaldehydes serve as precursors for:

Q. What safety protocols are essential during synthesis?

- Ventilation : POCl₃ and formaldehyde release toxic fumes; use fume hoods .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Challenges and Solutions

Q. How to synthesize carboxylic acid derivatives from this aldehyde?

- Oxidation : Use KMnO₄ or Jones reagent in acidic conditions to convert the aldehyde to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (yield: 70–75%) .

- Characterization : Compare experimental FT-IR (O–H stretch at 2500–3000 cm⁻¹) and theoretical DFT calculations (B3LYP/6-311++G(d,p)) for validation .

Q. How to address low yields in Vilsmeier-Haack reactions?

- Reagent purity : Use freshly distilled POCl₃ to avoid hydrolysis.

- Temperature control : Maintain 80–90°C to prevent side reactions.

- Post-reaction workup : Quench with ice-water and extract with ethyl acetate to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.